molecular formula C11H16ClNO B2654287 (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1423040-65-6

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2654287
CAS No.: 1423040-65-6
M. Wt: 213.71
InChI Key: XEVOHMWMOYSWMZ-RFVHGSKJSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under different conditions .

Scientific Research Applications

Alternative Synthesis of Dopaminergic Compounds

Researchers developed an alternative synthesis route for dopaminergic compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This synthesis involves a series of reactions, including bromination, esterification, substitution, the Birch reduction, Curtius rearrangement, and hydrogenolysis, to afford biologically active compounds as hydrogen chloride salts (Öztaşkın, Göksu, & SeÇen, 2011).

Synthesis of Benzo[g]indoles

The reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines led to the synthesis of 4-chloro-5-hydroxy-3-methoxycarbonyl-1H-benzo[g]indoles as major compounds. This reaction illustrates the versatility of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride derivatives in synthesizing heterocyclic compounds (Yi, Cho, & Lee, 2005).

Enantioselective Synthesis

A two-stage, three-step synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone was described, employing Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalysed oxidation. This process showcases the compound's utility in enantioselective syntheses (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).

Synthesis of Phenethylamine Moiety

The photoaminations of trans-1-arylpropenes and 7-methoxy-1,2-dihydronaphthalenes with ammonia in the presence of dicyanobenzene produced amines relevant to the pharmaceutical industry. This research demonstrates the compound's role in the synthesis of phenethylamine moieties, which are significant in drug development (Yamashita et al., 1993).

Chemoenzymatic Synthesis

The compound served as a precursor in the chemoenzymatic synthesis of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, highlighting its importance in producing serotonin receptor agonists through a sustainable and efficient method (Orsini, Sello, Travaini, & Gennaro, 2002).

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with the body to produce its effects .

Safety and Hazards

This involves studying the toxicity of the compound and how it should be handled safely .

Future Directions

This involves looking at how the compound could be used in the future. It could include potential applications, improvements that could be made to its synthesis, or new reactions that it could be used in .

Properties

IUPAC Name

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOHMWMOYSWMZ-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CCC[C@H]2N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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